molecular formula C22H18N2S B2633683 (2E)-5-methyl-N,3,4-triphenyl-2,3-dihydro-1,3-thiazol-2-imine CAS No. 392236-95-2

(2E)-5-methyl-N,3,4-triphenyl-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B2633683
CAS No.: 392236-95-2
M. Wt: 342.46
InChI Key: DDVTXHVVPAVDGQ-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-5-methyl-N,3,4-triphenyl-2,3-dihydro-1,3-thiazol-2-imine: is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-methyl-N,3,4-triphenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex thiazole derivatives.

Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound for drug discovery.

Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, it is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-5-methyl-N,3,4-triphenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrobenzene)-N,N-diethyl-2-acrylamide
  • (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl)acrylamide

Uniqueness: The unique combination of the thiazole ring with methyl and phenyl substituents distinguishes (2E)-5-methyl-N,3,4-triphenyl-2,3-dihydro-1,3-thiazol-2-imine from other similar compounds

Properties

IUPAC Name

5-methyl-N,3,4-triphenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-17-21(18-11-5-2-6-12-18)24(20-15-9-4-10-16-20)22(25-17)23-19-13-7-3-8-14-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVTXHVVPAVDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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